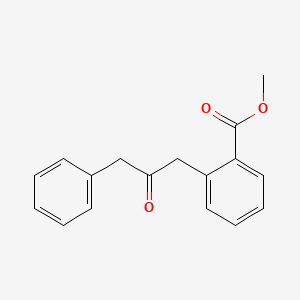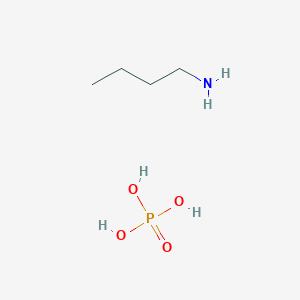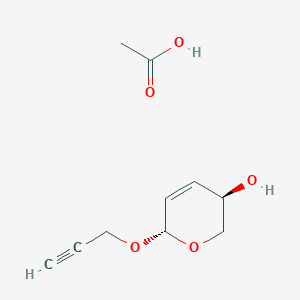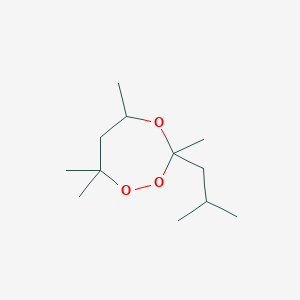
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane is an organic compound that belongs to the class of trioxepanes. These compounds are characterized by a seven-membered ring containing three oxygen atoms. The presence of multiple methyl groups and a 2-methylpropyl group makes this compound highly branched and potentially interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diol with a peroxide in the presence of an acid catalyst can lead to the formation of the trioxepane ring.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions. The use of high-purity reagents and catalysts is essential to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane depends on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trioxane: Another compound with a similar ring structure but fewer methyl groups.
1,2,4-Trioxolane: A five-membered ring analog with similar chemical properties.
1,3,5-Trioxane: A six-membered ring compound with three oxygen atoms.
Uniqueness
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane is unique due to its highly branched structure and the presence of multiple methyl groups
Propiedades
Número CAS |
400089-92-1 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
3,5,7,7-tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane |
InChI |
InChI=1S/C12H24O3/c1-9(2)7-12(6)13-10(3)8-11(4,5)14-15-12/h9-10H,7-8H2,1-6H3 |
Clave InChI |
YXYUFOQNACHLNL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OOC(O1)(C)CC(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
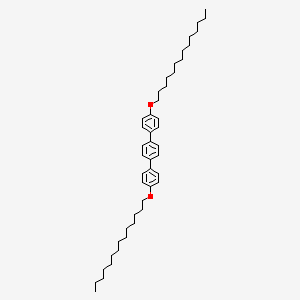
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

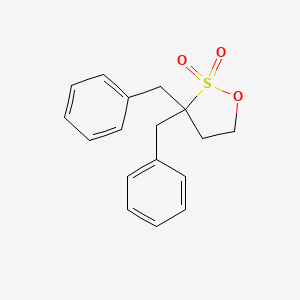
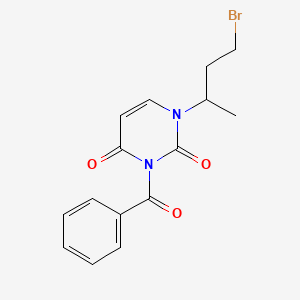
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
